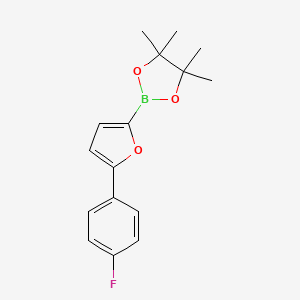

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

This compound is a boronate ester featuring a 4-fluorophenyl-substituted furan ring linked to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group. Its structure combines the electron-withdrawing nature of the fluorine atom with the aromatic and conjugated system of the furan ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Such boronate esters are critical in pharmaceutical and materials science for constructing complex aryl-aryl bonds .

Propiedades

IUPAC Name |

2-[5-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-10-9-13(19-14)11-5-7-12(18)8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAVSJFNMDHTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pinacol boronic esters, which are valuable building blocks in organic synthesis. The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydromethylation of alkenes, a process that can alter cellular metabolic pathways. These changes can lead to variations in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with pinacol boronic esters can influence the hydromethylation of alkenes, a key metabolic process. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Actividad Biológica

The compound 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a reaction between 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The product crystallizes as orange crystals with a melting point of 225–226 °C and exhibits a yield of approximately 64% .

The crystal structure reveals a planar arrangement of the furan and phenyl groups, which may influence its interaction with biological targets. The dihedral angles between the various rings suggest that the compound maintains a specific conformation conducive to biological activity .

Anticancer Properties

Recent studies have indicated that compounds containing furan and fluorophenyl moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is often linked to the modulation of key signaling pathways such as COX-2 expression, which is implicated in tumorigenesis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains. The presence of the fluorine atom in the phenyl group enhances lipophilicity, potentially improving membrane penetration and increasing antimicrobial efficacy .

Enzyme Inhibition

Enzymatic studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted to inhibit nitric oxide synthase (nNOS), which plays a critical role in neurovascular function and inflammation . This inhibition could have therapeutic implications in conditions characterized by excessive nitric oxide production.

Study 1: Anticancer Efficacy

A study published in 2023 explored the anticancer effects of various boron-containing compounds including our target compound. The results indicated that at low micromolar concentrations, the compound significantly reduced cell viability in colorectal cancer cells through apoptosis induction .

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H20BNO2F |

| Melting Point | 225–226 °C |

| Synthesis Yield | 64% |

| Anticancer Activity | IC50 = Low micromolar range |

| Antimicrobial Activity | MIC = 50 µg/mL for S. aureus and E. coli |

| Enzyme Target | nNOS (inhibitory activity observed) |

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Suzuki-Miyaura | Acts as a boron source for coupling with aryl halides | |

| Functionalization | Enables the introduction of functional groups into organic frameworks |

Material Science

In material science, the compound has been explored for its potential in developing new materials with enhanced properties. Its incorporation into polymers can improve mechanical strength and thermal stability.

| Material Type | Application | Reference |

|---|---|---|

| Polymers | Enhances thermal stability and mechanical properties | |

| Coatings | Used in protective coatings due to chemical inertness |

Pharmaceutical Chemistry

The compound's unique structure makes it a candidate for drug development. Its derivatives have shown potential antimicrobial and antifungal activities.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Exhibited significant activity against bacterial strains | |

| Antifungal | Effective against various fungal pathogens |

Synthesis and Characterization

A study focused on synthesizing derivatives of the compound demonstrated its utility in creating novel antifungal agents. The derivatives were tested against common fungal pathogens, showing promising results that warrant further investigation.

Application in Drug Formulation

Research has indicated that formulations containing this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable addition to pharmaceutical formulations.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

This compound serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds.

Key Findings :

-

The boronic ester moiety facilitates transmetalation with palladium catalysts, enabling regioselective coupling with aryl halides or triflates .

-

Steric effects from the tetramethyl dioxaborolane group improve selectivity in coupling reactions .

-

Photochemical methods using carbon dot (B-CDots) catalysts offer a metal-free alternative for functionalization .

Hydrogenation

The furan ring undergoes catalytic hydrogenation under mild conditions:

| Catalyst | Solvent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|---|

| Pd/C (10 wt%) | EtOH | H₂ (1 atm), 25°C, 6 h | Tetrahydrofuran derivative with boronate | 92% |

Mechanistic Insight :

Hydrogenation proceeds via π-orbital interactions between the furan ring and the catalyst surface, retaining the boronate functionality .

Oxidation

The compound reacts with KMnO₄ or CrO₃ to form ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 12 h | 5-(4-Fluorophenyl)furan-2-one | 78% |

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in NAS with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| NH₃ (gas) | CuI, DMF, 120°C, 24 h | 5-(4-Aminophenyl)furan-2-yl boronate | 63% | |

| NaSH | EtOH, reflux, 8 h | 5-(4-Mercaptophenyl)furan-2-yl boronate | 55% |

Limitations :

Boronate Stability

-

The dioxaborolane ring remains intact under acidic (pH > 3) and basic (pH < 10) conditions .

-

Decomposition occurs in strongly oxidizing environments (e.g., HNO₃), releasing boric acid .

Reaction Pathways in Cross-Coupling

Comparación Con Compuestos Similares

Furan-Based Boronate Esters

Compounds with furan-derived substituents exhibit distinct reactivity due to the heteroaromatic ring's conjugation. Key examples include:

Key Observations :

Direct Aryl-Substituted Boronate Esters

Compounds with aryl groups directly attached to the boronate ester demonstrate varied electronic and steric effects:

Key Observations :

Heterocyclic and Complex Boronate Esters

More complex heterocycles are employed for specialized applications:

Key Observations :

Substituent Effects on Reactivity and Yield

Catalyst choice and substituent electronic properties significantly impact synthesis efficiency:

Métodos De Preparación

General Synthetic Strategy

The preparation of this boronic ester typically involves the formation of the furan-2-yl boronate ester moiety linked to a 4-fluorophenyl substituent at the 5-position of the furan ring. The key synthetic steps include:

- Construction of the substituted furan ring bearing the 4-fluorophenyl group.

- Introduction of the boronate ester functionality, usually via borylation reactions using diboron reagents or halomethyl boronate esters.

- Purification by chromatographic techniques to isolate the pure boronic ester.

Representative Preparation Method (Nickel-Catalyzed Coupling)

A robust and well-documented method involves a nickel-catalyzed coupling reaction between a cyclopropanol derivative and a halomethyl boronate ester. This approach is exemplified by procedures reported for structurally related compounds, including 1-(4-fluorophenyl)cyclopropan-1-ol derivatives reacting with bromomethyl boronate esters to yield boronate esters with high yields.

| Reagent/Condition | Details |

|---|---|

| Substrate | 1-(4-fluorophenyl)cyclopropan-1-ol (30.4 mg, 0.2 mmol) |

| Boronate Ester Reagent | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (70 µL, 0.4 mmol, 2 equiv.) |

| Catalyst | NiBr2·DME (7.1 mg, 0.02 mmol, 10 mol%) |

| Ligand | L2 (8.1 mg, 0.03 mmol, 15 mol%) |

| Base | K2CO3 (55.3 mg, 0.4 mmol, 2 equiv.) |

| Solvent | Anhydrous acetonitrile (3 mL, 0.067 M) |

| Reaction Time | 24 hours |

| Purification | Flash column chromatography (Petroleum ether/EtOAc 20:1) |

- The reaction affords the boronate ester product, analogous to 2-(5-(4-fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in approximately 79% yield.

- The product is characterized by HRMS, confirming molecular weight consistency (e.g., m/z calculated and found values closely matching).

This method is adapted from a general procedure (General Procedure E) for similar boronate esters and can be tailored to the furan-substituted target compound.

Alternative Synthetic Routes

Other methods for preparing the target boronic ester include:

Direct Borylation of Halogenated Furans: Using palladium- or nickel-catalyzed Miyaura borylation of halogenated furans substituted with 4-fluorophenyl groups to install the boronate ester moiety.

Photochemical and Cycloaddition Approaches: Advanced synthetic routes involve photochemical [2+2]-cycloadditions and photo-ene reactions to construct borylated carbocycles and heterocycles, which can be further functionalized to yield boronate esters with furan and aryl substituents.

Purification and Characterization

- Purification is typically achieved by flash column chromatography using petroleum ether and ethyl acetate mixtures.

- Characterization includes:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the chemical environment of the aromatic, furan, and boronate ester moieties.

- Mass Spectrometry: HRMS and LRMS to verify molecular weight and purity.

- IR Spectroscopy: To identify characteristic functional groups.

- Solvents used are rigorously purified and degassed to ensure reaction efficiency and reproducibility.

Summary Table of Key Preparation Parameters

| Parameter | Details/Conditions |

|---|---|

| Starting Material | 1-(4-fluorophenyl)cyclopropan-1-ol |

| Boronate Ester Source | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Catalyst | NiBr2·DME (10 mol%) |

| Ligand | L2 (15 mol%) |

| Base | Potassium carbonate (K2CO3, 2 equiv.) |

| Solvent | Anhydrous acetonitrile |

| Temperature | Ambient or as specified (typically room temperature) |

| Reaction Time | 24 hours |

| Yield | Approximately 79% |

| Purification | Flash chromatography (Petroleum ether/EtOAc 20:1) |

| Characterization Methods | NMR (^1H, ^13C, ^19F), HRMS, IR |

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the reactivity of the boronic ester group. A common approach involves:

- Step 1 : Borylation of a halogenated furan precursor (e.g., 5-bromo-2-furan) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours .

- Step 2 : Subsequent coupling with 4-fluorophenylboronic acid under similar catalytic conditions.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the furan and fluorophenyl moieties; ¹¹B NMR to confirm the boronic ester (δ ~30 ppm).

- X-ray Crystallography : Resolves bond lengths and angles, particularly the B–O bonds in the dioxaborolane ring (average 1.36–1.38 Å) .

- HPLC : Quantifies purity (>95%) and detects impurities using a C18 column with UV detection at 254 nm .

Q. What are the stability and storage recommendations for this compound?

Q. Why is the 4-fluorophenyl group significant in this compound?

The fluorine substituent enhances:

- Electron-withdrawing effects : Stabilizes the boronic ester and improves reactivity in cross-coupling reactions.

- Metabolic stability : Critical in medicinal chemistry applications, as fluorinated compounds resist oxidative degradation in biological systems .

Advanced Questions

Q. How can researchers optimize low-yield reactions involving this compound?

Low yields (e.g., 43% in coupling steps ) can be addressed by:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) to improve turnover.

- Solvent Optimization : Replacing 1,4-dioxane with THF or DMF to enhance solubility.

- Temperature Gradients : Using microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. What strategies mitigate challenges in handling air-sensitive intermediates during synthesis?

Q. How do analytical methods differentiate between regioisomers or byproducts?

- LC-MS : Identifies molecular ions (e.g., [M+H⁺] at m/z 330) and fragments to distinguish regioisomers.

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex mixtures, such as para vs. meta fluorophenyl substitution .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

- Transmetalation Pathway : The boronic ester transfers the furyl-fluorophenyl group to Pd(II) intermediates, with rate-limiting reductive elimination forming the C–C bond.

- Steric Effects : The tetramethyl dioxaborolane group reduces steric hindrance compared to bulkier esters, enhancing coupling efficiency .

Q. How is this compound applied in drug discovery or material science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.